CBZ-Valganciclovir is a chemical compound derived from valganciclovir, which is an antiviral medication primarily used in the treatment of cytomegalovirus infections. The compound is characterized by the presence of a carbobenzyloxy (CBZ) group, which enhances its pharmacological properties. Valganciclovir itself is an ester prodrug of ganciclovir, designed to improve oral bioavailability and therapeutic efficacy.
CBZ-Valganciclovir is classified within the group of acyclic nucleoside analogs. It is synthesized from ganciclovir, which is a synthetic analogue of deoxyguanosine. The addition of the CBZ group modifies the compound's solubility and stability, potentially leading to improved pharmacokinetic profiles.
The synthesis of CBZ-Valganciclovir typically involves several chemical reactions that convert ganciclovir into its CBZ derivative. Key steps include:
These processes are optimized for yield and purity, often utilizing techniques such as high-performance liquid chromatography for purification and characterization.
The molecular structure of CBZ-Valganciclovir can be represented as follows:
The structure consists of a purine base linked to a sugar moiety, with the carbobenzyloxy group attached to enhance its properties. The presence of functional groups such as hydroxyls and amines plays a crucial role in its biological activity.
CBZ-Valganciclovir can participate in various chemical reactions, including:
These reactions are essential for both the synthesis of CBZ-Valganciclovir and its subsequent transformations in biological systems.
CBZ-Valganciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, thereby preventing viral replication. Once inside the cell, it is converted into ganciclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation leads to premature chain termination during DNA synthesis.
This mechanism makes it effective against cytomegalovirus and other herpesviruses.
These properties influence its formulation as a pharmaceutical product and its behavior in biological systems.
CBZ-Valganciclovir has significant applications in medicinal chemistry and pharmacology:
CBZ-Valganciclovir (chemical name: 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]-3-hydropropyl-N-[(benzyloxy)carbonyl]-L-valinate) is a protected synthetic intermediate with the molecular formula C₂₂H₂₈N₆O₇ and a molecular weight of 488.50 g/mol [1]. Its structure comprises three key moieties:
This protection strategy is critical for blocking unwanted nucleophilic reactions during Valganciclovir synthesis. The Cbz group enhances the compound’s lipophilicity, facilitating purification via crystallization or chromatography. Stereochemical integrity at the valine chiral center (S-configuration) is essential for biological activity, as improper stereochemistry reduces antiviral efficacy [2] [9].
Table 1: Nomenclature and Identifiers of CBZ-Valganciclovir
Property | Value |
---|---|
IUPAC Name | (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl ester |
CAS Registry Number | 135465-67-8 (base) / 135465-67-8 (hydrochloride) |
Molecular Formula | C₂₂H₂₈N₆O₇ |
PubChem CID | 135465678 |
Key Functional Groups | Benzyloxycarbonyl (Cbz), ester, primary alcohol, purine, amine |
CBZ-Valganciclovir serves as a pivotal precursor in the synthesis of Valganciclovir hydrochloride, an antiviral prodrug used against cytomegalovirus (CMV). Its utility stems from two key functions:
Synthetic Routes:
Table 2: Comparison of Key Synthetic Methods for CBZ-Valganciclovir
Method | Conditions | Yield | Selectivity | Key Advantage |
---|---|---|---|---|
Chemical Coupling | DCC/DMAP, DMF, 25°C, 15 hr | 70–85% | Moderate | High reaction velocity |
Enzymatic Hydrolysis | Protex 6L, pH 7.0 buffer/DMF, 40°C, 48 hr | 60–75% | High | Avoids toxic catalysts; regioselective |
Patent Approach (CN105732630A) | Triethylamine, toluene, 60°C reflux | 85% | High | Scalable crystallization workup |
Valganciclovir’s development (FDA-approved 2001) necessitated efficient mono-ester synthesis, driving innovations in CBZ-Valganciclovir production [5]. Key milestones include:
The global patent landscape reflects competitive protection:
Table 3: Patent Timeline for Valganciclovir/CBZ-Valganciclovir Synthesis
Year | Patent/Event | Innovation | Significance |
---|---|---|---|
1997 | WO199727197 | Orthoester ganciclovir intermediates | Early chemical route; low efficiency |
2001 | FDA Approval of Valganciclovir | First oral CMV prodrug | Created demand for scalable intermediates |
2010 | Indian Patent Rejection (Roche) | Invalidated primary patent | Enabled generic CBZ-Valganciclovir production |
2014 | Protease-Mediated Route (ScienceDirect) | Protex 6L for hydrolysis | First biocatalytic method |
2016 | CN105732630A & CN105693724A | Solvent optimization (toluene/DMSO) | High-yield crystallization process |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7